4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Description
4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide is a heterocyclic compound featuring a 2,3-dioxopiperazine core substituted with an ethyl group at the 4-position and a carboxamide side chain. The side chain incorporates both furan-2-yl and thiophen-3-yl moieties, conferring unique electronic and steric properties. The combination of furan and thiophene in the substituents introduces aromatic heterocyclic diversity, which may influence binding affinity and metabolic stability compared to purely phenyl-substituted analogs .
Properties
IUPAC Name |
4-ethyl-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-2-19-6-7-20(16(22)15(19)21)17(23)18-10-13(12-5-9-25-11-12)14-4-3-8-24-14/h3-5,8-9,11,13H,2,6-7,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQADAZTTXCIJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide, identified by its CAS number 2097864-50-9, is a compound of interest in medicinal chemistry. Its unique structure, featuring both furan and thiophene moieties, suggests potential biological activities that warrant investigation. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of 361.42 g/mol. The structural characteristics are significant for understanding its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O4S |
| Molecular Weight | 361.42 g/mol |
| CAS Number | 2097864-50-9 |
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the dioxopiperazine structure is often associated with enhanced anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
- Antimicrobial Properties : The furan and thiophene rings may contribute to antimicrobial activity. Compounds containing these moieties have been documented to possess significant antibacterial and antifungal properties.
- Neuroprotective Effects : Some derivatives of piperazine have shown promise in neuroprotection, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
The exact mechanisms by which 4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- DNA Interaction : Its structure may allow it to intercalate into DNA, disrupting replication processes.
- Receptor Modulation : It might act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal activity.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds and their implications for drug development:
- Anticancer Studies :
- Antimicrobial Activity :
- Neuroprotective Studies :
Scientific Research Applications
Pharmacological Properties
Research indicates that compounds similar to 4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide exhibit a range of pharmacological effects:
- Antimicrobial Activity : Various studies have highlighted the potential of dioxopiperazine derivatives as antimicrobial agents. The presence of heterocyclic moieties like furan and thiophene enhances their interaction with microbial targets, potentially leading to effective treatments against resistant strains.
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Research into similar compounds has shown that modifications in the piperazine ring can lead to enhanced cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives containing dioxopiperazine structures may possess anti-inflammatory properties, making them candidates for treating chronic inflammatory diseases.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial efficacy of various piperazine derivatives, including those with furan and thiophene substituents. The results demonstrated that compounds similar to 4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide exhibited significant activity against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as templates for developing new antibiotics .
Anticancer Research
In another study focusing on the anticancer potential of piperazine derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against human cancer cell lines. Results showed that certain modifications led to enhanced potency, suggesting that further exploration of structural variations could yield promising anticancer agents .
Anti-inflammatory Studies
Research exploring the anti-inflammatory properties of similar compounds revealed that modifications in the piperazine structure could modulate inflammatory pathways effectively. These findings support further investigation into the therapeutic applications of 4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide in treating inflammatory diseases .
Comparison with Similar Compounds
Piperazine Derivatives
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (C₁₃H₁₈ClN₃O): This compound shares the 4-ethylpiperazine-1-carboxamide backbone but substitutes the furan-thiophene-ethyl group with a 4-chlorophenyl moiety.
- N-(3-Chlorophenyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinecarboxamide :
The propenyl linker and phenyl group introduce conformational flexibility, which may alter receptor binding kinetics compared to the rigid furan-thiophene system in the target compound .
Dioxopiperazine Analogs
- 2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate: Replaces the 2,3-dioxopiperazine core with a carbodithioate-functionalized piperazine. The nitro group and indole moiety confer distinct electronic properties, with a higher polar surface area (PSA ≈ 120 Ų vs.
Substituent Variations
Heterocyclic Side Chains
- N-(2-(2-(4-(2,4-Dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide: Shares the thiophen-3-yl group but incorporates a benzamide and dichlorophenyl-piperazine chain.
- N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides: Substitutes the dioxopiperazine core with a hydrazine-carboxamide and trifluoromethylbenzoyl group.
Aromatic vs. Heteroaromatic Groups
- N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine :
Replaces furan/thiophene with a trifluoromethylphenyl group, significantly increasing electronegativity and altering steric interactions. The cyclopentyl-tetrahydro-2H-pyran system introduces conformational constraints absent in the target compound .
Structural and Pharmacological Data Table
Structure-Activity Relationship (SAR) Insights
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the multi-step preparation of 4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide?
- Methodological Answer : Synthesis typically involves sequential coupling of heterocyclic moieties (furan and thiophene) to an ethylenediamine backbone, followed by piperazine ring formation and carboxamide functionalization. Key steps include:
- Heterocyclic coupling : Use of palladium-catalyzed cross-coupling or nucleophilic substitution for furan-thiophene-ethylamine synthesis .
- Piperazine cyclization : Acid-catalyzed cyclocondensation under reflux with solvents like DMF or acetonitrile .
- Carboxamide introduction : Activation of the carbonyl group via EDCI/HOBt or similar reagents to ensure regioselectivity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming the ethylenediamine linker, dioxopiperazine ring, and heterocyclic substituents. Key signals include downfield shifts for carbonyl carbons (~170–180 ppm) and aromatic protons from furan/thiophene (~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed [M+H]) and fragmentation patterns to verify substituent connectivity .
- IR : Stretching bands for carbonyl groups (~1650–1750 cm) and secondary amines (~3300 cm) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data related to stereochemical outcomes during synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify energetically favorable intermediates, particularly for epimerization risks (e.g., separation of co-eluting stereoisers noted in chromatographic analyses) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to explain discrepancies in yields under varying conditions .
- Case Study : For epimer separation, optimize HPLC conditions (e.g., mobile phase pH 5.5 with tetrabutylammonium hydroxide) as described in pharmacopeial standards .
Q. What structure-activity relationship (SAR) hypotheses can be proposed based on analogs with modified heterocyclic substituents?
- Methodological Answer :
- Core Modifications : Compare bioactivity of furan/thiophene derivatives (e.g., 5-nitro-furan vs. 3-chlorophenyl analogs) to assess electronic effects on target binding .
- Substituent Analysis : Replace the ethyl group with cyclopropyl or methyl groups to evaluate steric effects on pharmacokinetic properties (e.g., logP, solubility) .
- Biological Testing : Use enzyme inhibition assays (e.g., kinase panels) to correlate substituent polarity (e.g., nitro groups) with potency .
Q. How can contradictory results in biological activity (e.g., apoptosis induction vs. cell cycle arrest) be systematically addressed?
- Methodological Answer :
- Dose-Response Profiling : Conduct time-course experiments to differentiate transient vs. sustained effects across concentrations (e.g., 0.1–100 µM) .
- Pathway-Specific Inhibitors : Co-treat with inhibitors of apoptosis (e.g., Z-VAD-FMK) or cell cycle checkpoints (e.g., RO-3306) to isolate mechanisms .
- Transcriptomic Analysis : RNA-seq or proteomics can identify differentially expressed genes/proteins under varying experimental conditions .
Analytical and Experimental Design Challenges
Q. What strategies mitigate impurities arising from side reactions during piperazine ring formation?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates like oxazolones or diketopiperazines, which indicate incomplete cyclization .
- Purification Protocols : Employ gradient elution in preparative HPLC with C18 columns, adjusting buffer pH (e.g., 2.5–3.0 with TFA) to resolve closely related impurities .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity and reduce byproduct formation .
Q. How should researchers design stability studies to evaluate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (UV light) conditions. Monitor degradation via UPLC-PDA to identify labile sites (e.g., dioxopiperazine ring cleavage) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .
- Metabolite Identification : Incubate with liver microsomes and use HRMS/MS to characterize phase I/II metabolites .
Data Interpretation and Reproducibility
Q. What statistical approaches are recommended for validating reproducibility in biological assays involving this compound?
- Methodological Answer :
- Power Analysis : Predefine sample sizes (n ≥ 3) and effect sizes (e.g., IC ± 10%) to ensure statistical rigor .
- Blinded Experiments : Implement double-blinded protocols for cell-based assays to minimize observer bias .
- Inter-Lab Validation : Share standardized protocols (e.g., compound solubilization in DMSO ≤0.1%) with collaborating labs to cross-verify results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
